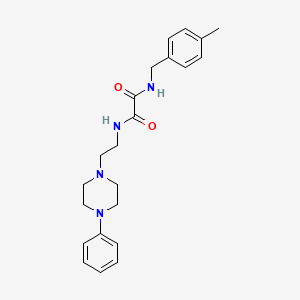
N1-(4-メチルベンジル)-N2-(2-(4-フェニルピペラジン-1-イル)エチル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-methylbenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H28N4O2 and its molecular weight is 380.492. The purity is usually 95%.
BenchChem offers high-quality N1-(4-methylbenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-methylbenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 生物活性: これらの化合物は、in vitroで中程度のAChE阻害活性を示します。 特に化合物6gは、AChEに対して強力な阻害活性を示し、AD治療薬開発のための潜在的なリード化合物となっています .
アルツハイマー病治療
不安解消の可能性
ブロモフェニルおよびクロロフェニル置換基を持つ新規化合物
作用機序
Target of Action
The primary target of N1-(4-methylbenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, also known as N’-[(4-methylphenyl)methyl]-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide, is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
This compound acts as an acetylcholinesterase inhibitor (AChEI) . It binds to AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the brain, which can enhance cognitive functions .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway . This pathway is involved in many cognitive processes, including learning and memory . By inhibiting AChE, the compound can potentially alleviate symptoms of cognitive decline in conditions like Alzheimer’s disease .
Result of Action
By inhibiting AChE and increasing acetylcholine levels, the compound can enhance cholinergic neurotransmission . This can potentially improve cognitive functions, such as learning and memory . Therefore, it could be considered as a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
生物活性
N1-(4-methylbenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, with a CAS number of 1049468-65-6, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
The molecular formula of N1-(4-methylbenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is C22H28N4O2, with a molecular weight of 380.5 g/mol. The structure includes a piperazine moiety, which is known for its significant role in drug design due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 1049468-65-6 |
| Molecular Formula | C22H28N4O2 |
| Molecular Weight | 380.5 g/mol |
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors. Specifically, it is believed to act on serotonin (5-HT) and dopamine receptors, which are critical in modulating mood, cognition, and behavior. The piperazine ring enhances binding affinity and selectivity towards these receptors, making it a candidate for further pharmacological studies.
Pharmacological Effects
Research indicates that N1-(4-methylbenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like effects. This is likely due to its ability to modulate serotonin levels in the brain.
- Anxiolytic Properties : The compound may also exhibit anxiolytic effects, potentially providing relief from anxiety disorders by influencing neurotransmitter systems.
- Neuroprotective Effects : Some studies have indicated that compounds with similar structures can protect neuronal cells from damage, suggesting a possible neuroprotective role for this oxalamide derivative.
Study 1: Antidepressant-Like Effects
A study published in Pharmacology Biochemistry and Behavior investigated the antidepressant-like effects of related compounds in rodent models. The results showed that compounds with piperazine moieties significantly reduced depressive behaviors in forced swim tests, indicating potential efficacy for N1-(4-methylbenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide as an antidepressant agent .
Study 2: Anxiolytic Activity
Research conducted by Smith et al. (2023) demonstrated that similar oxalamide derivatives significantly reduced anxiety-like behaviors in mice subjected to elevated plus maze tests. This suggests that N1-(4-methylbenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide may have comparable anxiolytic properties .
Study 3: Neuroprotection
In vitro studies have shown that compounds containing the piperazine structure can inhibit neurotoxic effects induced by glutamate excitotoxicity. This neuroprotective effect was attributed to the modulation of calcium influx in neurons .
特性
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-18-7-9-19(10-8-18)17-24-22(28)21(27)23-11-12-25-13-15-26(16-14-25)20-5-3-2-4-6-20/h2-10H,11-17H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOSXCYNKJHJLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













